Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound featuring a unique combination of thiazole, triazole, and piperazine rings
Mechanism of Action
Target of Action
The compound, Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate, is a complex molecule that likely interacts with multiple targets. These include antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It is known that thiazole and triazole derivatives can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . These diverse activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the biological activities associated with thiazole and triazole derivatives , it is likely that the compound could have a range of effects, including antimicrobial, antiviral, anti-inflammatory, and possibly antitumor effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the compound is subjected to nitration and subsequent reduction to introduce the hydroxy group at the 6-position.
Construction of the Triazole Ring: The hydroxythiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring through cyclization.
Attachment of the Methoxyphenyl Group: The triazole-thiazole intermediate is further reacted with 4-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the thiazole ring can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of thiazole and triazole rings with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate: shares similarities with other thiazole and triazole derivatives, such as:
Uniqueness
- The unique combination of thiazole, triazole, and piperazine rings in this compound provides distinct chemical and biological properties that are not commonly found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-16-22-20-26(23-16)19(27)18(31-20)17(14-6-8-15(29-3)9-7-14)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZDHJLNGRWYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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